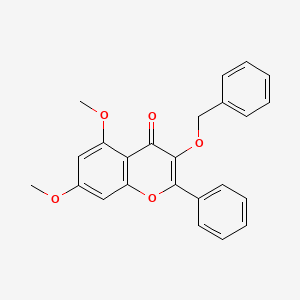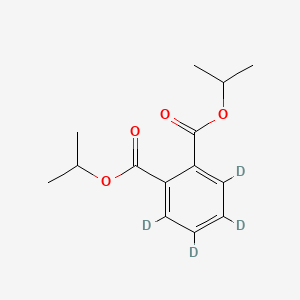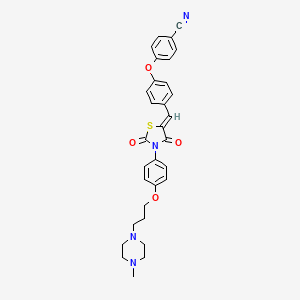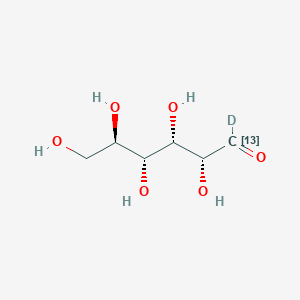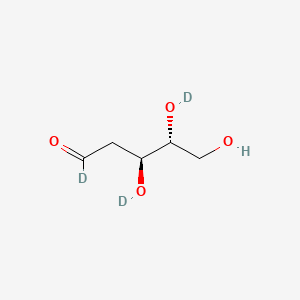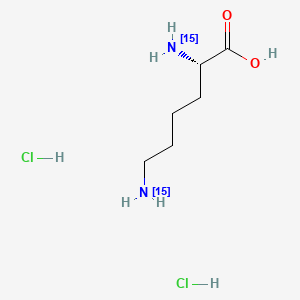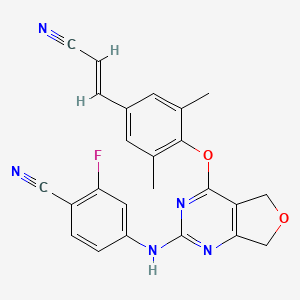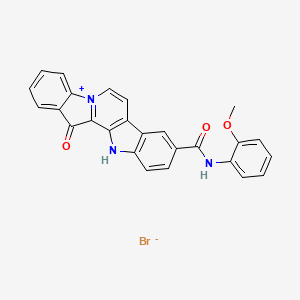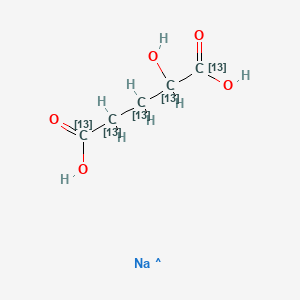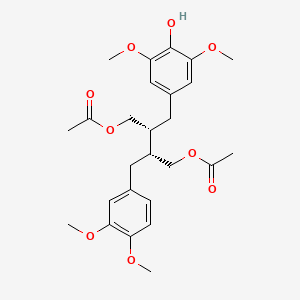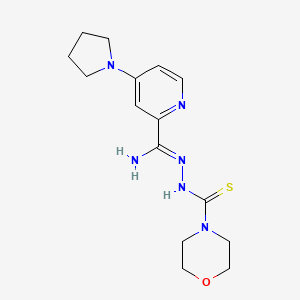
Antitubercular agent-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular agent-21 is a novel compound developed for the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in combating drug-resistant strains of tuberculosis, making it a significant advancement in the field of antitubercular therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-21 involves multiple steps, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These reactions are carried out under controlled conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using microwave irradiation and one-pot multicomponent reactions. These methods are efficient and cost-effective, allowing for the mass production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Antitubercular agent-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antitubercular activity .
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, ethanol, and various substituted hydrazine hydrates. The reactions are typically carried out at room temperature or under mild heating conditions .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced efficacy against Mycobacterium tuberculosis .
Aplicaciones Científicas De Investigación
Antitubercular agent-21 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of novel compounds with potential antitubercular activity.
Biology: Studied for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Investigated for its potential as a treatment for drug-resistant tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Mecanismo De Acción
Antitubercular agent-21 works by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, making it highly effective against drug-resistant strains .
Comparación Con Compuestos Similares
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Moxifloxacin
Uniqueness: Antitubercular agent-21 stands out due to its ability to combat multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action and high efficacy make it a valuable addition to the arsenal of antitubercular drugs .
Propiedades
Fórmula molecular |
C15H22N6OS |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[(Z)-[amino-(4-pyrrolidin-1-ylpyridin-2-yl)methylidene]amino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C15H22N6OS/c16-14(18-19-15(23)21-7-9-22-10-8-21)13-11-12(3-4-17-13)20-5-1-2-6-20/h3-4,11H,1-2,5-10H2,(H2,16,18)(H,19,23) |
Clave InChI |
OOLGZGWLDJHHPK-UHFFFAOYSA-N |
SMILES isomérico |
C1CCN(C1)C2=CC(=NC=C2)/C(=N/NC(=S)N3CCOCC3)/N |
SMILES canónico |
C1CCN(C1)C2=CC(=NC=C2)C(=NNC(=S)N3CCOCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


